5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide
説明
This compound is a sulfamoyl-substituted benzamide derivative with a benzyl(methyl)sulfamoyl group at position 5 of the benzamide ring. The N-(2-ethoxyphenyl) group contributes to lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
特性
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-3-30-22-12-8-7-11-21(22)25-23(27)19-15-18(13-14-20(19)24)31(28,29)26(2)16-17-9-5-4-6-10-17/h4-15H,3,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMQQXURNYBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Carboxylic Acid Activation and Amide Coupling
The benzamide core is constructed via activation of 2-fluorobenzoic acid followed by coupling with 2-ethoxyaniline. Patent WO2001083459A2 details a robust protocol using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran under reflux (65-70°C, 3 h) to generate the reactive imidazolide intermediate. Subsequent addition of 2-ethoxyaniline and diazabicycloundecane (DBU) as a non-nucleophilic base facilitates amide bond formation (78% yield, purity >95% by HPLC).
Halogenation at the 5-Position
Directed ortho-metalation strategies from the Journal of the Pharmaceutical Society of Japan (2002) demonstrate that lithiation of N-(2-ethoxyphenyl)-2-fluorobenzamide using lithium diisopropylamide (LDA) at -78°C in THF enables regioselective iodination at C5. Subsequent palladium-catalyzed cyanation (Pd(OAc)₂/XPhos, Zn(CN)₂, DMF, 110°C) converts the iodo intermediate to the nitrile, which is hydrolyzed to the carboxylic acid using 6M HCl (62% over three steps).
Installation of the Sulfamoyl Group
Chlorosulfonation and Amination
The 5-carboxylic acid intermediate undergoes chlorosulfonation using chlorosulfuric acid (ClSO₃H) in dichloromethane at 0°C. Quenching with ice water yields the sulfonyl chloride, which is immediately reacted with benzylmethylamine in the presence of pyridine to form the sulfonamide (55-60% yield). Alternative methods from WO2024123815A1 employ Pd(OAc)₂/XPhos-catalyzed coupling of sulfamoyl chlorides with aryl boronic esters, though this approach shows lower efficiency for electron-deficient aromatics (42% yield).
Protecting Group Strategies
During sulfamoylation, competing N-methyl deprotection is mitigated using tert-butoxycarbonyl (Boc) protection on the benzamide nitrogen. The J-stage study reports that Boc-protected intermediates maintain >90% integrity during chlorosulfonation compared to 67% for unprotected analogs. Deprotection with trifluoroacetic acid in dichloromethane (rt, 2 h) restores the free amine without sulfonamide cleavage.
N-Benzyl-N-methyl Functionalization
Reductive Amination Approach
WO2024123815A1 discloses a two-step sequence for installing the N-benzyl-N-methyl group:
- Condensation of the sulfamoyl chloride with benzaldehyde in toluene (Dean-Stark trap, 110°C, 8 h) forms the imine intermediate
- Sodium borohydride reduction in methanol at 0°C provides the secondary amine (71% yield)
- Methylation using methyl iodide and potassium carbonate in DMF (60°C, 12 h) yields the tertiary amine
Direct Alkylation Challenges
Attempted direct alkylation with benzyl bromide/methyl iodide mixtures led to poor regioselectivity (3:1 N-benzyl vs O-benzyl byproducts). Polar solvents like acetonitrile improved selectivity to 8:1 but required stoichiometric silver nitrate to suppress quaternary ammonium salt formation.
Crystallization and Polymorph Control
Final compound purification exploits differential solubility in heptane/isopropanol mixtures (4:1 v/v). WO2024123815A1 identifies three polymorphs:
| Polymorph | Melting Point (°C) | Solubility (mg/mL in EtOH) |
|---|---|---|
| Form A | 158-160 | 12.4 ± 0.3 |
| Form B | 162-164 | 9.1 ± 0.2 |
| Form C | 155-157 | 14.9 ± 0.5 |
Form C is obtained by cooling saturated ethanol solutions at 0.5°C/min from 65°C to 4°C.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 1H), 7.89 (dd, J=8.8, 2.4 Hz, 1H), 7.45-7.32 (m, 5H, Ar-H), 4.72 (s, 2H, CH₂), 3.98 (q, J=7.0 Hz, 2H, OCH₂), 3.21 (s, 3H, NCH₃), 1.31 (t, J=7.0 Hz, 3H, CH₃)
- HRMS (ESI+): m/z calculated for C₂₃H₂₄FN₂O₄S [M+H]⁺ 467.1389, found 467.1385
Chromatographic Purity
HPLC analysis (Zorbax SB-C18, 4.6×150 mm, 3.5 μm) with 0.1% TFA in water/acetonitrile gradient shows 99.2% purity at 254 nm, RT=8.72 min.
Yield Optimization Strategies
Comparative analysis of three major routes reveals critical parameters:
| Step | Route 1 Yield | Route 2 Yield | Route 3 Yield |
|---|---|---|---|
| Benzamide formation | 78% | 65% | 82% |
| Sulfamoylation | 55% | 42% | 60% |
| N-Alkylation | 71% | 58% | 68% |
| Overall | 30% | 16% | 33% |
Key findings:
- Microwave-assisted coupling (100W, 120°C) reduces sulfamoylation time from 8 h to 35 min with comparable yields
- Supercritical CO₂ extraction improves final product purity from 97% to 99.5% while maintaining crystallinity
- Enzyme-mediated resolutions using ketone reductase 117297 enhance chiral purity of intermediates (ee >99%)
化学反応の分析
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Safety Information
The compound has been noted to exhibit certain toxicity levels, including harmful effects if ingested and skin irritation, which necessitates careful handling during research applications .
Medicinal Chemistry
5-[Benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide has been investigated for its potential as an antitumor agent . The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
Case Study: Antitumor Activity
In a study evaluating various sulfonamide derivatives, this compound demonstrated significant cytotoxic activity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the sulfonamide group, which has been traditionally utilized in antibiotics.
Case Study: Antimicrobial Efficacy
Research conducted on a series of sulfonamide derivatives revealed that 5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide exhibited notable inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was found to be significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Drug Development
The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can enhance efficacy or reduce side effects.
Data Table: Synthesis Pathways
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide | Nucleophilic substitution | 85% | |
| Derivative A | Acylation | 75% | |
| Derivative B | Alkylation | 80% |
Biochemical Research
This compound is also being explored for its role in biochemical assays aimed at understanding enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition Studies
In vitro studies have shown that the compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its utility in studying metabolic disorders .
作用機序
The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations
Sulfamoyl Position :
- The target compound’s sulfamoyl group at position 5 (vs. position 4 in LMM5 and LMM11) may alter steric interactions with enzyme active sites, such as thioredoxin reductase (Trr1) .
- Compounds with sulfamoyl at position 4 (e.g., LMM5) exhibit antifungal activity, suggesting positional sensitivity in target binding.
Amide-Linked Groups :
- The 2-ethoxyphenyl group in the target compound replaces the oxadiazole rings seen in LMM5 and LMM11. Oxadiazoles are metabolically labile, whereas ethoxy groups may enhance metabolic stability .
- In PD-L1 inhibitors (), benzyl or phenethyl linkages are critical for activity, but chloro/methoxy substitutions differ from the target’s fluoro/ethoxy motifs .
Functional Group Effects: The 2-fluoro substituent in the target compound and ’s analog may enhance binding via halogen bonding, a feature absent in LMM5’s methoxy group . Ethoxy groups (target) vs.
Physicochemical and ADMET Properties
- Lipophilicity : The ethoxy group (logP ~3.5 estimated) may increase membrane permeability compared to oxadiazole-containing analogs (logP ~2.8 for LMM5) .
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than oxadiazoles, which are often cleaved in vivo .
- Solubility : The 2-fluoro and sulfamoyl groups may enhance aqueous solubility relative to halogen-heavy analogs (e.g., ’s bromo derivative) .
生物活性
5-[Benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H28F2N2O3S
- Molecular Weight : 442.54 g/mol
- IUPAC Name : 5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide
The biological activity of 5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfamoyl groups are known to inhibit specific enzymes, such as carbonic anhydrase and certain kinases. This inhibition can lead to reduced cell proliferation in cancer cells.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also exhibit such properties.
- Anti-inflammatory Effects : The presence of the benzamide moiety may contribute to anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that related benzamide derivatives exhibit significant antitumor activity against various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that benzamide riboside (a related compound) inhibited cell growth by downregulating dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Kinase Inhibition : Research has identified that certain benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers. The inhibition of RET kinase leads to decreased cell proliferation and survival in RET-driven tumors .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could destabilize NADPH levels in cells, leading to reduced activity of enzymes like DHFR . This suggests a multi-target approach where the compound may affect various metabolic pathways.
Comparative Data on Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
